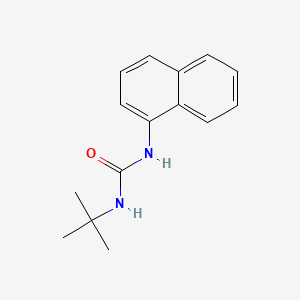
Urea, 1-tert-butyl-3-(1-naphthyl)-
Overview
Description
Urea, 1-tert-butyl-3-(1-naphthyl)-: is an organic compound with the molecular formula C15H18N2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a tert-butyl group and another by a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-tert-butyl-3-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1-Naphthylamine+tert-Butyl isocyanate→Urea, 1-tert-butyl-3-(1-naphthyl)-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Urea, 1-tert-butyl-3-(1-naphthyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce corresponding amines.
Scientific Research Applications
Chemistry: Urea, 1-tert-butyl-3-(1-naphthyl)- is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structural properties may allow it to interact with specific biological targets.
Industry: In the industrial sector, Urea, 1-tert-butyl-3-(1-naphthyl)- can be used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which Urea, 1-tert-butyl-3-(1-naphthyl)- exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The pathways involved can vary based on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
- 1-tert-butyl-3-(2-naphthyl)urea
- 1-tert-butyl-3-(4-ethylphenyl)urea
- 1-tert-butyl-3-(3-hydroxyphenyl)urea
Comparison: Compared to similar compounds, Urea, 1-tert-butyl-3-(1-naphthyl)- is unique due to the position of the naphthyl group. This positional difference can significantly impact its chemical reactivity and interaction with other molecules. For instance, the 1-naphthyl group may provide different steric and electronic effects compared to the 2-naphthyl group, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-tert-butyl-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)17-14(18)16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHSGLABVNNHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145168 | |
| Record name | Urea, 1-tert-butyl-3-(1-naphthyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102434-42-4 | |
| Record name | Urea, 1-tert-butyl-3-(1-naphthyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102434424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-tert-butyl-3-(1-naphthyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)
![2-[(2,5-Difluorophenyl)methyl]-1-methyl-4-nitrobenzene](/img/structure/B5719253.png)
METHANONE](/img/structure/B5719262.png)


![N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B5719289.png)

![N'-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide](/img/structure/B5719299.png)

![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B5719323.png)

![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)
![1-Cyclohexylchromeno[3,4-d]triazol-4-one](/img/structure/B5719349.png)
